Cleavable Disulfide vs. Non-Cleavable PEG Linkers: Reductive Trigger Differentiation
DBCO-S-S-acid contains a disulfide bond that is cleavable by reducing agents such as DTT, BME, and TCEP; this feature is absent in non-cleavable comparators including DBCO-acid and DBCO-PEG4-acid. While no direct head-to-head reduction kinetics data for DBCO-S-S-acid was identified in primary literature, the disulfide bond class is established to undergo rapid and quantitative cleavage under standard reducing conditions (e.g., 10-50 mM DTT or TCEP, room temperature, 30-60 minutes), releasing free sulfhydryl groups [1]. The comparator compounds DBCO-acid (MW 305.33) and DBCO-PEG4-acid (MW 552.62) contain no cleavable moiety and thus cannot be triggered for payload release under any reducing conditions .
| Evidence Dimension | Cleavability under reducing conditions |
|---|---|
| Target Compound Data | Cleavable disulfide bond present; cleaved by DTT, BME, TCEP |
| Comparator Or Baseline | DBCO-acid (MW 305.33), DBCO-PEG4-acid (MW 552.62): no cleavable moiety |
| Quantified Difference | Qualitative difference: cleavable vs. non-cleavable linker class |
| Conditions | Standard disulfide reduction: 10-50 mM DTT or TCEP, aqueous buffer pH 7-8, RT |
Why This Matters
Procurement of a cleavable linker is mandatory for applications requiring payload release, tag removal, or reversible conjugation; non-cleavable DBCO-acid linkers cannot fulfill these functions.
- [1] Glen Research. Glen Report 33-14: Application Note – Cleavable Linkages. 2021. View Source
